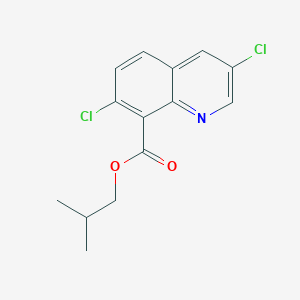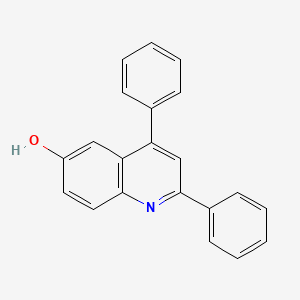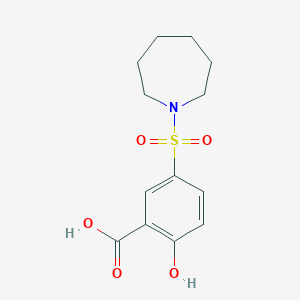![molecular formula C15H13ClN4O B15062519 {[4-(3-Chloropropanoyl)-3,4-dihydroquinoxalin-1(2h)-yl]methylidene}propanedinitrile CAS No. 6687-90-7](/img/structure/B15062519.png)
{[4-(3-Chloropropanoyl)-3,4-dihydroquinoxalin-1(2h)-yl]methylidene}propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(3-Chloropropanoyl)-3,4-dihydroquinoxalin-1(2H)-yl)methylene)malononitrile is a complex organic compound that features a quinoxaline core, a chloropropanoyl group, and a malononitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(3-Chloropropanoyl)-3,4-dihydroquinoxalin-1(2H)-yl)methylene)malononitrile typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a dicarbonyl compound such as glyoxal.
Introduction of the Chloropropanoyl Group: The chloropropanoyl group can be introduced via acylation using 3-chloropropionyl chloride. This step often requires a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Attachment of the Malononitrile Moiety: The final step involves the Knoevenagel condensation of the chloropropanoyl-substituted quinoxaline with malononitrile in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction of the nitro groups on the quinoxaline core can yield corresponding amines.
Substitution: The chloropropanoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like triethylamine.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Quinoxaline amines.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((4-(3-Chloropropanoyl)-3,4-dihydroquinoxalin-1(2H)-yl)methylene)malononitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer or infectious diseases.
Organic Synthesis: The compound’s reactivity makes it a valuable intermediate in the synthesis of more complex molecules.
Materials Science: It can be incorporated into polymers or used as a precursor for the synthesis of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-((4-(3-Chloropropanoyl)-3,4-dihydroquinoxalin-1(2H)-yl)methylene)malononitrile depends on its specific application:
Biological Activity: If used as a pharmaceutical agent, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Chemical Reactivity: The compound’s reactivity is influenced by the electron-withdrawing effects of the malononitrile group and the electron-donating effects of the quinoxaline core, which can stabilize reaction intermediates.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloropropionyl chloride: Used in the synthesis of various acylated compounds.
4-(3-Chloropropanoyl)morpholine: Another compound featuring a chloropropanoyl group, used in proteomics research.
Uniqueness
2-((4-(3-Chloropropanoyl)-3,4-dihydroquinoxalin-1(2H)-yl)methylene)malononitrile is unique due to the combination of its structural features, which confer specific reactivity and potential applications not shared by simpler analogs. The presence of the quinoxaline core, chloropropanoyl group, and malononitrile moiety allows for a diverse range of chemical transformations and applications.
Propiedades
Número CAS |
6687-90-7 |
|---|---|
Fórmula molecular |
C15H13ClN4O |
Peso molecular |
300.74 g/mol |
Nombre IUPAC |
2-[[4-(3-chloropropanoyl)-2,3-dihydroquinoxalin-1-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C15H13ClN4O/c16-6-5-15(21)20-8-7-19(11-12(9-17)10-18)13-3-1-2-4-14(13)20/h1-4,11H,5-8H2 |
Clave InChI |
MKHINRCTKYILSH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C2=CC=CC=C2N1C=C(C#N)C#N)C(=O)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B15062451.png)

![Benzoic acid, 3-amino-2-[(ethoxycarbonyl)[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]amino]-, methyl ester](/img/structure/B15062464.png)

![di-tert-butyl((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)phosphine oxide](/img/structure/B15062471.png)
![tert-Butyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-1-carboxylate](/img/structure/B15062477.png)

![4-Chloro-7-(2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15062494.png)
![3-([1,1'-Biphenyl]-4-yl)-5-methylisoxazole-4-carbonyl chloride](/img/structure/B15062503.png)
![tert-Butyl (3-bromo-4-chloro-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B15062506.png)
![2H-Thieno[3,2-e]-1,2-thiazin-4-amine, N-ethyl-3,4-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide](/img/structure/B15062512.png)

![tert-Butyl 3-((1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate](/img/structure/B15062525.png)
